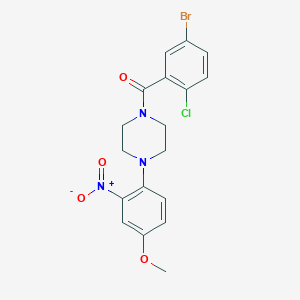
N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide
Descripción general
Descripción
N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide, also known as KN-93, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzamide derivatives and has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme involved in the regulation of cellular processes such as gene expression, neurotransmitter release, and synaptic plasticity. N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to inhibit the proliferation of cancer cells and to have neuroprotective effects.
Mecanismo De Acción
N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide exerts its biological effects by inhibiting CaMKII. CaMKII is a serine/threonine kinase that is activated by the binding of Ca2+/calmodulin. Once activated, CaMKII phosphorylates a wide range of target proteins, leading to changes in cellular processes. N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide binds to the Ca2+/calmodulin binding site on CaMKII, preventing its activation and subsequent phosphorylation of target proteins.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress. In addition, N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to improve cardiac function and to reduce the risk of arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of CaMKII. Another area of interest is the study of the role of CaMKII in various diseases, such as cancer and neurodegenerative disorders. Finally, the potential therapeutic applications of N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide in these diseases should be further explored.
Conclusion:
In conclusion, N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It inhibits CaMKII, a key enzyme involved in the regulation of cellular processes. N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide has a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation and neuroprotection. While N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide has some limitations for lab experiments, it has several advantages and is a promising area of research for the development of new therapies.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-19(15-5-3-2-4-6-15)18(22)14-7-8-16(17(13-14)21(23)24)20-9-11-25-12-10-20/h7-8,13,15H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHSDQRHOKGQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-N-methyl-4-(4-morpholinyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4178363.png)
![N-({[4-(2-furoylamino)-3-methoxyphenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4178372.png)
![2-(2-furyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4178373.png)
![2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4178385.png)
![3-[3-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4178402.png)
![N-(2-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4178411.png)

![N-(2,3-dimethylphenyl)-4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4178420.png)

![3-nitro-N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4178443.png)
![N-[2,5-diethoxy-4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)phenyl]benzamide](/img/structure/B4178451.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4178455.png)

![3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4178464.png)